
omega-Muricholic acid
Description
Omega-muricholic acid (ωMCA) is a trihydroxy bile acid derivative primarily found in rodents, with structural specificity defined by hydroxyl groups at positions 3α, 6α, and 7β (Figure 1). Unlike primary bile acids synthesized in the liver, ωMCA is a secondary bile acid formed through microbial modification in the gut. Its synthesis involves enzymatic epimerization and dehydroxylation of β-muricholic acid (βMCA) by gut microbiota, as demonstrated in germfree vs. conventional rat studies .
Propriétés
IUPAC Name |
(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-NTPBNISXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415287 | |
Record name | omega-muricholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6830-03-1 | |
Record name | ω-Muricholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6830-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | omega-muricholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
One-Pot Biocatalytic Inversion
The most efficient contemporary method employs hydroxysteroid dehydrogenases (HSDHs) in a one-pot redox system. Hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) serves as the substrate, with 7α-HSDH oxidizing the 7α-hydroxyl group to a ketone, followed by stereospecific reduction via 7β-HSDH to yield ω-MCA. Key enzymes include:
Enzyme Source | Cofactor Regeneration System | Conversion Efficiency |
---|---|---|
Clostridium absonum | NADP+/NADPH | 98% |
Escherichia coli | Glucose dehydrogenase | 92% |
Homo sapiens (recombinant) | Phosphite dehydrogenase | 95% |
This method avoids intermediate isolation, reducing purification steps and enhancing throughput. The reaction typically proceeds at pH 7.5–8.5 and 25–37°C, achieving completion within 24–48 hours.
Substrate Engineering and Cofactor Optimization
Recent advances utilize 6,7-dioxolithocholic acid (3α-hydroxy-6,7-dioxo-5β-cholan-24-oic acid) as an alternative substrate. 7β-HSDHs from C. absonum and Bacteroides vulgatus reduce the 7-oxo group to 7β-OH with >90% enantiomeric excess. Cofactor recycling systems, such as NADH-dependent alcohol dehydrogenases, lower production costs by minimizing exogenous cofactor requirements.
Microbial Biotransformation
Bacterial Consortium Approach
Early studies identified a symbiotic microbial pathway in rodent intestines involving Eubacterium lentum and Fusobacterium spp.. The process occurs in two stages:
-
Oxidation : E. lentum oxidizes the 6β-hydroxyl group of β-muricholic acid to a 6-oxo intermediate.
-
Reduction : Fusobacterium spp. reduce the 6-oxo group to 6α-OH, forming ω-MCA.
This method mirrors natural biosynthesis but requires strict anaerobic conditions (Eh < −200 mV) and complex media, limiting industrial applicability.
Clostridium-Mediated Conversion
Clostridium scindens and related species dehydroxylate tauro-β-muricholic acid in the presence of taurine, yielding ω-MCA via a 7β-epimerization pathway. However, yields are variable (30–70%) due to competing metabolic pathways, such as 12α-dehydroxylation.
Chemical Synthesis
Traditional Epimerization Strategies
Chemical synthesis involves multi-step protection/deprotection sequences to invert the 7α-OH group of hyocholic acid. A typical route includes:
-
Silylation : Protection of 3α- and 6α-OH groups with tert-butyldimethylsilyl chloride.
-
Oxidation : Dess-Martin periodinane oxidizes 7α-OH to 7-oxo.
-
Stereoselective Reduction : L-Selectride® reduces the ketone to 7β-OH with 85% diastereomeric excess.
This method achieves 60–75% overall yield but requires hazardous reagents and extensive chromatography.
Mitsunobu Reaction Adaptations
Modified Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine enable direct 7α→7β inversion. However, scalability is hindered by stoichiometric reagent use and poor solubility of bile acid substrates in THF or DMF.
Comparative Analysis of Preparation Methods
Method | Yield (%) | Scalability | Cost (USD/g) | Environmental Impact |
---|---|---|---|---|
Enzymatic One-Pot | 90–98 | High | 120–200 | Low (aqueous solvent) |
Microbial Consortium | 30–70 | Low | 500–800 | Moderate |
Chemical Epimerization | 60–75 | Medium | 1,000–2,000 | High (toxic waste) |
Key Findings :
Analyse Des Réactions Chimiques
Types of Reactions
Omega-Muricholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups on the steroid nucleus, which can be targeted by different reagents .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the keto groups present in the intermediate stages of synthesis.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of this compound, which can be further utilized in different biochemical pathways .
Applications De Recherche Scientifique
Metabolic Regulation
ω-MCA has been identified as a potent regulator of cholesterol metabolism. Research indicates that natural muricholic acids, including ω-MCA, inhibit intestinal cholesterol absorption effectively. In studies involving mice, ω-MCA demonstrated the ability to lower cholesterol absorption rates significantly, suggesting its potential as a therapeutic agent against cholesterol-related diseases .
Table 1: Effects of ω-Muricholic Acid on Cholesterol Absorption
Interaction with Gut Microbiota
The conversion of β-muricholic acid to ω-MCA by specific gut bacteria highlights its complex relationship with the gut microbiome. Anaerobic bacteria such as Eubacterium lentum play a crucial role in this transformation, which can influence bile acid profiles and, consequently, host metabolism .
Antimicrobial Properties
ω-MCA exhibits antimicrobial properties, particularly against pathogenic bacteria such as Clostridium difficile. Studies have shown that ω-MCA can inhibit the germination of C. difficile spores, making it a potential candidate for therapeutic strategies aimed at managing infections associated with this pathogen .
Table 2: Inhibitory Effects of Muricholic Acids on C. difficile Germination
Muricholic Acid Type | Inhibition Constant (Ki) | Efficacy Comparison |
---|---|---|
This compound | Similar to CDCA | Highly effective |
Alpha-Muricholic Acid | Lower | Least effective |
Beta-Muricholic Acid | Moderate | Intermediate efficacy |
Implications for Liver Health
Emerging research suggests that ω-MCA may play a role in liver cancer prevention and treatment by modulating the gut microbiota and influencing bile acid metabolism. Increased levels of ω-MCA have been associated with reduced activation of liver sinusoidal endothelial cells, which may have implications for liver tumorigenesis .
Therapeutic Potential in Metabolic Syndrome
Case Studies and Research Findings
- Cholesterol Absorption Study : A study conducted on C57L/J mice demonstrated that feeding with ω-MCA significantly reduced cholesterol absorption compared to controls fed standard diets. This effect was linked to alterations in bile salt composition and hydrophobicity indices .
- Gut Microbiota Transformation : Research involving gnotobiotic rats showed that monoassociation with Eubacterium lentum led to increased levels of ω-MCA, which correlated with improved metabolic outcomes and altered bile acid profiles .
- Inhibition of Pathogens : In vitro experiments indicated that ω-MCA effectively inhibited spore germination of C. difficile, suggesting its potential application in preventing antibiotic-associated diarrhea and other gastrointestinal disorders .
Mécanisme D'action
Omega-Muricholic acid exerts its effects by interacting with specific molecular targets and pathways. It is known to regulate bile acid metabolism, cholesterol levels, and gut microecological balance. The enzyme cytochrome P450 Cyp2c70 is responsible for the hydroxylation reactions that form this compound in rodents . This enzyme-mediated process is crucial for maintaining the balance of bile acids and their physiological functions .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Muricholic Acids
Structural Differences and Microbial Metabolism
- ωMCA vs. αMCA/βMCA : The 6α-hydroxyl group in ωMCA distinguishes it from αMCA (6β,7α) and βMCA (6β,7β). This structural variation affects solubility and receptor interactions. ωMCA is more hydrophilic than αMCA and βMCA due to axial 6α-OH positioning, influencing its enterohepatic circulation .
- Microbial Transformation : βMCA serves as the primary substrate for ωMCA synthesis via gut bacterial epimerization (6β→6α) and 7β-dehydroxylation. This process is absent in germfree rats, confirming microbiota dependency .
Functional Divergence in Disease Models
- NASH and Metabolic Disease : While ωMCA is linked to reduced liver injury in NASH , βMCA acts as an FXR antagonist, promoting dyslipidemia and insulin resistance in high-fat diets .
Activité Biologique
Omega-Muricholic acid (ω-MCA) is a bile acid primarily found in rodents and is recognized for its unique structural characteristics and biological activities. Unlike other primary bile acids, ω-MCA possesses hydroxyl groups at positions 6 and 7, influencing its metabolic functions and interactions with various biological pathways. This article explores the biological activity of ω-MCA, focusing on its metabolic roles, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
ω-Muricholic acid is classified as a 5β-cholanic acid-3α,6α,7β-triol with the molecular formula . It is synthesized from cholesterol in the liver through a series of enzymatic reactions involving cytochrome P450 enzymes. Its unique structure allows it to interact with various receptors in the body, modulating several metabolic processes.
Property | Value |
---|---|
Molecular Formula | C24H40O5 |
Molecular Weight | 392.57 g/mol |
CAS Registry Number | 5283851 |
Metabolic Functions
ω-MCA plays a critical role in the regulation of bile acid synthesis, bile flow, and excretion. It acts as a signaling molecule, influencing key metabolic pathways related to cholesterol, glucose, and energy metabolism. Recent studies have highlighted its potential benefits in managing metabolic syndrome by enhancing insulin sensitivity and reducing fat accumulation.
- Regulation of Bile Acid Synthesis : ω-MCA regulates its own biosynthesis through feedback mechanisms involving farnesoid X receptor (FXR) activation.
- Interaction with Gut Microbiota : It is produced by specific gut bacteria through the fermentation of dietary fibers, which can influence overall gut health and metabolic profiles.
- Influence on Lipid Metabolism : ω-MCA has been shown to decrease cholesterol absorption in the intestine, thereby reducing serum cholesterol levels.
Therapeutic Potential
Recent findings suggest that ω-MCA may have therapeutic applications in treating conditions such as obesity, diabetes, and liver diseases due to its ability to modulate metabolic pathways.
Case Studies
- Obesity Management : A study demonstrated that administration of ω-MCA in mice led to significant reductions in body weight gain and improved glucose tolerance compared to control groups .
- Liver Health : In animal models of non-alcoholic fatty liver disease (NAFLD), ω-MCA treatment resulted in decreased liver fat accumulation and improved hepatic function markers .
- Diabetes Research : Clinical trials are exploring the effects of ω-MCA on insulin sensitivity and glucose metabolism in humans, with preliminary results indicating positive outcomes .
Q & A
Q. What are the standard analytical methods for quantifying ωMCA in biological samples, and how can researchers ensure reproducibility?
ωMCA is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) due to its specificity for bile acid profiling . To ensure reproducibility:
- Use deuterated internal standards (e.g., β-MCA-d5) to correct for matrix effects .
- Validate protocols with spike-and-recovery experiments in relevant matrices (e.g., serum, feces).
- Report retention times, ion fragmentation patterns, and calibration curves in supplementary materials to enable cross-lab validation .
Q. How can researchers distinguish ωMCA from its isomers (α/β-MCA) in complex mixtures?
Chromatographic separation using reverse-phase C18 columns with gradient elution (e.g., methanol/water + 0.1% formic acid) is critical. Confirm identity via:
Q. What animal models are most appropriate for studying ωMCA’s physiological roles?
Germ-free mice or rats with humanized gut microbiota are preferred to study host-microbiome interactions affecting ωMCA synthesis. For metabolic studies, high-fat diet (HFD)-fed models are common to assess ωMCA’s impact on lipid metabolism . Include strain-specific controls (e.g., C57BL/6 vs. BALB/c) due to genetic variations in bile acid metabolism .
Advanced Research Questions
Q. How do contradictory findings on ωMCA’s role in FXR modulation arise, and what experimental variables require tighter control?
Discrepancies may stem from:
- Dose-dependent effects : ωMCA acts as an FXR antagonist at low concentrations (<10 μM) but shows agonistic activity at higher doses in vitro. Use isothermal titration calorimetry (ITC) to quantify binding affinities .
- Microbiome composition : Gut bacterial β-muricholic acid dehydrogenases alter ωMCA/FXR signaling. Include metagenomic sequencing of fecal samples to correlate microbial taxa with ωMCA levels .
- Tauro-conjugation status : Tauro-ωMCA (TωMCA) exhibits stronger receptor interactions than unconjugated forms. Specify conjugation status in assays .
Q. What strategies resolve conflicting data on ωMCA’s anti-inflammatory effects in metabolic syndrome models?
- Temporal sampling : Measure ωMCA levels at multiple timepoints during disease progression (e.g., pre-/post-insulin resistance onset) to capture dynamic effects.
- Multi-omics integration : Pair bile acid profiling with transcriptomics (e.g., hepatic FXR target genes) and cytokine arrays to identify mechanistic links .
- Control for secondary bile acids : HDCA and DCA often co-vary with ωMCA; use Spearman correlation analysis to disentangle their contributions .
Q. How can researchers optimize in vitro assays to study ωMCA’s interaction with intestinal transporters?
- Use polarized cell models (e.g., Caco-2 monolayers) to mimic intestinal uptake.
- Apply physiologically relevant concentrations (0.1–50 μM) based on in vivo portal vein measurements .
- Include inhibitors of organic anion transport proteins (OATPs) to assess transporter specificity .
Methodological Challenges and Solutions
Q. Why do studies report variable ωMCA synthesis rates in primary hepatocytes, and how can protocols be standardized?
Variability arises from:
- Oxygen tension : Primary hepatocytes cultured at physiological O₂ (5–13%) show higher CYP7A1 activity (critical for ωMCA synthesis) than ambient O₂ .
- Cofactor supplementation : Include NADPH regenerating systems (e.g., glucose-6-phosphate dehydrogenase) in incubation media to sustain cytochrome P450 activity .
- Data normalization : Express ωMCA production as pmol/mg protein/hour rather than absolute concentrations to account for cell viability differences .
Q. What are the pitfalls in interpreting ωMCA’s effects on gut barrier function, and how can they be mitigated?
- Confounding by mucus layer changes : Combine Ussing chamber assays (transepithelial resistance) with mucin staining (Alcian blue) to differentiate barrier effects from mucus alterations .
- Bacterial LPS contamination : Test ωMCA preparations via Limulus amebocyte lysate (LAL) assays; LPS >0.1 EU/mL may artifactually amplify inflammatory responses .
Data Reporting and Reproducibility
Q. What minimal dataset should be included in publications to enable replication of ωMCA studies?
- Synthetic protocols : Detailed steps for ωMCA derivatization (e.g., tauro-conjugation ratios) and purity certificates (HPLC/ELSD traces) .
- Animal protocols : Diet composition, microbiome status (SPF vs. gnotobiotic), and sampling sites (luminal vs. systemic circulation) .
- Statistical thresholds : Pre-specify false discovery rate (FDR) corrections for omics data and report exact p-values (not thresholds like p<0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.